4-Amino-5-nitrothieno[2,3-b]pyridine
Description
4-Amino-5-nitrothieno[2,3-b]pyridine is a fused heterocyclic compound comprising a thiophene ring fused to a pyridine scaffold, with nitro (-NO₂) and amino (-NH₂) substituents at positions 5 and 4, respectively. This structural motif is part of the broader thieno[2,3-b]pyridine family, which has garnered significant attention in medicinal chemistry due to its bioisosteric resemblance to quinolones and diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Properties
Molecular Formula |
C7H5N3O2S |
|---|---|
Molecular Weight |
195.20 g/mol |
IUPAC Name |
5-nitrothieno[2,3-b]pyridin-4-amine |
InChI |
InChI=1S/C7H5N3O2S/c8-6-4-1-2-13-7(4)9-3-5(6)10(11)12/h1-3H,(H2,8,9) |
InChI Key |
KAJRYRGOITZMSR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC2=NC=C(C(=C21)N)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations :
- Substituent Effects : Electron-withdrawing groups (e.g., nitro, chloro) improve interactions with biological targets, while bulky aryl groups (e.g., methoxyphenyl in ) may influence solubility and membrane permeability.
Anticancer Activity
- Compound 1 : Exhibited potent activity against ovarian cancer cells (IC₅₀ < 1 µM) by modulating glycosphingolipid expression in cancer stem cells .
- Thieno[2,3-b]pyridine Analogues: In previous studies, derivatives with >85% cell growth inhibition at 1 µM showed IC₅₀ values in the nanomolar range for leukemia and breast cancer cell lines .
Antimicrobial Activity
- Pyridothienopyrimidines: Displayed broad-spectrum antibacterial activity, particularly against Gram-positive pathogens (MIC: 2–8 µg/mL), comparable to ciprofloxacin .
- Bis-thiazole Derivatives : Inhibited bacterial DNA gyrase with IC₅₀ values of 0.5–5 µM, highlighting the role of sulfur-rich heterocycles in targeting bacterial enzymes .
Anti-Inflammatory and Other Activities
- Thieno[2,3-b]thiophene Derivatives: Reduced TNF-α production by 60–70% at 10 µM, linked to NF-κB pathway modulation .
Structure-Activity Relationship (SAR) Insights
- Nitro vs. Amino Groups: Nitro-substituted derivatives (e.g., 5-nitro) show enhanced DNA intercalation, while amino groups improve solubility and target affinity .
- Ring Fusion vs. Monocyclic Systems: Fused systems (e.g., pyrimidino, quinoline) exhibit higher potency due to increased rigidity and surface area for target binding .
- Substituent Position: 4-Amino-5-nitro substitution optimizes electronic and steric effects, balancing activity and pharmacokinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
